Meglitinide

Descripción

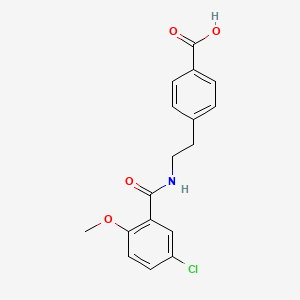

Structure

3D Structure

Propiedades

Número CAS |

54870-28-9 |

|---|---|

Fórmula molecular |

C17H16ClNO4 |

Peso molecular |

333.8 g/mol |

Nombre IUPAC |

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid |

InChI |

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22) |

Clave InChI |

SWLAMJPTOQZTAE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

SMILES canónico |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O |

Otros números CAS |

54870-28-9 |

Sinónimos |

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid HB 699 meglitinide |

Origen del producto |

United States |

Molecular Mechanisms of Action and Cellular Pharmacology

Pancreatic β-Cell Interactions

The insulin (B600854) secretagogue action of meglitinides is initiated through a series of well-defined molecular events within the pancreatic β-cell, beginning with their binding to the sulfonylurea receptor 1 (SUR1) and culminating in the exocytosis of insulin granules.

Sulfonylurea Receptor (SUR1) Binding Kinetics and Thermodynamics

Meglitinides, like sulfonylureas, exert their effects by binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells. wikipedia.orgpharmacyfreak.com However, their binding characteristics are distinct, featuring a weaker binding affinity and faster dissociation from the SUR1 binding site compared to many sulfonylureas. wikipedia.org This kinetic difference is fundamental to their rapid onset and short duration of action.

Research has quantified the binding affinities of various meglitinide analogues. For instance, radioligand binding studies with [3H]repaglinide on membranes from HEK293 cells expressing the human Kir6.2/SUR1 channel revealed a high-affinity binding site with an equilibrium dissociation constant (KD) of 0.40 nmol/l. diabetesjournals.orgnih.gov In the same system, nateglinide (B44641) was found to displace [3H]repaglinide binding with an IC50 value of 0.7 µmol/l, indicating a lower affinity for the receptor compared to repaglinide (B1680517). nih.gov Further studies have shown that the binding of nateglinide and the sulfonylurea tolbutamide (B1681337) is abolished by a specific mutation (S1237Y) in the SUR1 subunit, whereas repaglinide's binding is unaffected, suggesting that while they all bind to SUR1, their precise interaction sites are not identical. diabetesjournals.orgnih.gov

Table 1: Binding Affinity of Meglitinides for the SUR1 Receptor

| Compound | Parameter | Value | Cell System |

|---|---|---|---|

| Repaglinide | K_D_ | 0.40 nmol/l | HEK293 cells expressing Kir6.2/SUR1 |

| Nateglinide | IC_50_ (vs. [³H]repaglinide) | 0.7 µmol/l | HEK293 cells expressing Kir6.2/SUR1 |

| Tolbutamide | IC_50_ (vs. [³H]repaglinide) | 26 µmol/l | HEK293 cells expressing Kir6.2/SUR1 |

ATP-Sensitive Potassium Channel (K-ATP) Modulation and Gating

The binding of meglitinides to the SUR1 subunit leads to the closure of the associated K-ATP channel pore, which is formed by the Kir6.2 protein. pharmacyfreak.comglobalrph.com This channel plays a critical role in regulating the β-cell's membrane potential. In the resting state, at low glucose concentrations, K-ATP channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a hyperpolarized membrane potential. nih.gov

Meglitinides directly obstruct these channels, an action that occurs independently of the intracellular ATP to ADP ratio. myendoconsult.com Electrophysiological studies have demonstrated the dose-dependent inhibition of K-ATP channel currents by meglitinides. For example, in HEK293 cells expressing the Kir6.2/SUR1 channel, repaglinide and nateglinide inhibited the whole-cell currents with half-maximal inhibitory concentration (IC50) values of 21 nmol/l and 800 nmol/l, respectively. diabetesjournals.orgnih.gov The faster dissociation of meglitinides from the SUR1 receptor contributes to a more rapid reversal of channel inhibition compared to some sulfonylureas. nih.gov

Table 2: Inhibition of K-ATP Channels by Meglitinides

| Compound | Parameter | Value | Cell System |

|---|---|---|---|

| Repaglinide | IC_50_ | 21 nmol/l | HEK293 cells expressing Kir6.2/SUR1 |

| Nateglinide | IC_50_ | 800 nmol/l | HEK293 cells expressing Kir6.2/SUR1 |

Membrane Depolarization and Calcium Ion Influx Signaling

The closure of K-ATP channels by meglitinides reduces the outward flow of positively charged potassium ions, leading to a buildup of positive charge inside the β-cell. wikipedia.orgpharmacyfreak.com This change in ion flux causes the cell membrane to depolarize, shifting the membrane potential from a resting state of around -70 mV to a more positive value. nih.gov In mouse β-cells, electrical activity is initiated when the membrane potential depolarizes to between -60 and -50 mV. nih.gov

This depolarization triggers the opening of voltage-gated calcium channels (VGCCs) in the β-cell membrane. globalrph.commyendoconsult.com The opening of these channels allows for a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm. pharmacyfreak.commyendoconsult.com This rise in intracellular calcium concentration is a critical downstream signaling event that directly initiates the process of insulin exocytosis. elifesciences.org Studies in perifused rat islets have shown that this compound analogues provoke a rapid and sustained increase in 45Ca efflux, indicative of increased calcium influx, an effect that is abolished in the absence of extracellular calcium. nih.gov

Glucose-Dependent Insulin Secretion Stimulation Mechanisms

In the presence of elevated glucose, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. clinpgx.org This rise in ATP itself promotes the closure of K-ATP channels. clinpgx.org The action of meglitinides is therefore synergistic with the effects of glucose metabolism. By closing the remaining open K-ATP channels, meglitinides further depolarize the cell membrane, leading to a more robust influx of calcium and a potentiation of insulin secretion. myendoconsult.com The rise in intracellular calcium ultimately promotes the fusion of insulin-containing granules with the cell membrane, resulting in the release of insulin into the bloodstream. pharmacyfreak.com

Extrapancreatic Cellular and Molecular Effects (if mechanistically substantiated in preclinical models)

While the primary mechanism of action of meglitinides is centered on the pancreatic β-cell, the widespread expression of K-ATP channels in various tissues has prompted investigations into potential extrapancreatic effects.

Investigations into Non-Pancreatic Target Interactions

K-ATP channels are also found in tissues such as cardiac and smooth muscle, and neurons. researchgate.net Preclinical studies have explored the interaction of meglitinides with these non-pancreatic K-ATP channels. Some research indicates that certain meglitinides, like repaglinide, can block K-ATP channels containing SUR2 subunits, which are found in cardiovascular tissues, with high affinity. researchgate.net However, other studies suggest a degree of selectivity for the pancreatic SUR1-containing channels over the cardiovascular SUR2-containing channels. For instance, repaglinide was found to be at least 30 times more potent in closing pancreatic K-ATP channels compared to cardiovascular channels. nih.gov Nateglinide has been reported to show a greater degree of specificity for SUR1 over SUR2 compared to repaglinide. termedia.pl

Despite these preclinical findings on channel interactions, there is a lack of substantial mechanistic evidence from preclinical models demonstrating direct, clinically relevant cellular or molecular effects of meglitinides on non-pancreatic target tissues that are independent of their insulin-releasing action. Most of the available literature on the extrapancreatic effects of meglitinides is derived from clinical observations or comparative studies with other antidiabetic agents, rather than from detailed preclinical mechanistic investigations. Therefore, while interactions with non-pancreatic K-ATP channels are plausible, their physiological and pharmacological significance in preclinical models remains an area requiring further elucidation.

Structure Activity Relationship Sar and Medicinal Chemistry Innovations

Chemical Design Principles and Analog Synthesis Strategies

The fundamental design principle behind meglitinides was to separate the core insulin-secreting moiety of sulfonylureas from the portion of the molecule responsible for a long duration of action. youtube.com The goal was to create fast-acting insulin (B600854) secretagogues with a short biological half-life to better mimic the physiological early-phase insulin release in response to a meal. youtube.comnih.gov This approach was intended to improve postprandial glucose control while reducing the risk of sustained hyperinsulinemia and subsequent hypoglycemia. nih.gov

Meglitinides are structurally heterogeneous but share a common mechanism of action: binding to the sulfonylurea receptor (SUR) on pancreatic β-cells. pharmacy180.comwikipedia.org They are broadly classified as benzoic acid derivatives. pharmacy180.com The synthesis of meglitinide analogs often involves coupling a substituted benzoic acid or a similar acidic scaffold with a specific amine-containing component.

Key analog synthesis strategies include:

Modification of the Acidic Moiety: The carboxylic acid group is a critical feature for activity. Strategies involve altering the scaffold to which this group is attached to modulate binding affinity and physicochemical properties.

Alteration of the Non-Acidic Portion: The part of the molecule derived from the amine component is a primary site for modification to influence potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of Nateglinide (B44641), a D-phenylalanine derivative, involves the acylation of the D-phenylalanine amino acid with trans-4-isopropylcyclohexanecarboxylic acid chloride. researchgate.netresearchgate.net This specific chiral amino acid structure is crucial for its activity profile.

Systematic Derivatization: Analog development for compounds like Nateglinide has involved creating a series of derivatives by reacting the parent molecule with reagents like ethyl chloroformate to form an unstable intermediate, which is then reacted with various primary and secondary amines to yield novel amide derivatives. researchgate.net

Impact of Structural Modifications on Receptor Binding Affinity and Selectivity (e.g., SUR1 vs. SUR2)

The therapeutic action of meglitinides is mediated by binding to the SUR1 subtype of the sulfonylurea receptor, which is the regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. wikipedia.org However, related SUR2A and SUR2B subtypes are found in cardiac and smooth muscle, respectively, making receptor selectivity a key consideration in drug design. researchgate.net

Structural modifications have a profound impact on both binding affinity and selectivity:

The Anionic Group: The carboxyl group (COO⁻) of this compound is a crucial feature for interaction with all SUR subtypes. Its replacement with a non-anionic methyl group leads to a significant decrease in binding affinity for both SUR1 and SUR2 isoforms. researchgate.net This highlights the importance of an acidic moiety for anchoring the drug to the receptor.

The Non-Urea Structure: Unlike sulfonylureas such as glibenclamide, meglitinides lack the sulfonylurea structure. This difference is a key determinant of their binding characteristics. This compound itself binds to SUR1, SUR2A, and SUR2B with very similar affinities. researchgate.net In contrast, glibenclamide shows a markedly higher affinity for the pancreatic SUR1 over the cardiovascular SUR2 isoforms. researchgate.net

Lipophilic Substitutions: The high SUR1 selectivity of glibenclamide is attributed to the lipophilic side chain on its urea (B33335) group. The absence of such a feature in this compound contributes to its non-selective binding profile across SUR subtypes. researchgate.net Modifying this compound by replacing its carboxyl group with a sulfonylurea group significantly enhances its binding affinity for both SUR1 (5-fold) and SUR2 isoforms (13–16 fold), demonstrating the potent contribution of the sulfonylurea moiety to receptor interaction. researchgate.net

| Compound | Modification from this compound Structure | Relative Binding Affinity (SUR1) | Relative Binding Affinity (SUR2) | Selectivity Profile |

|---|---|---|---|---|

| This compound | Reference Compound | Baseline | Baseline | Non-selective (SUR1 ≈ SUR2) researchgate.net |

| This compound Analog | Carboxyl group replaced by a methyl group | Significantly Decreased (>4-fold) researchgate.net | Significantly Decreased (>4-fold) researchgate.net | N/A (Low Affinity) |

| This compound Analog | Carboxyl group replaced by a sulfonylurea group | Increased (~5-fold) researchgate.net | Significantly Increased (~13-16-fold) researchgate.net | Slightly SUR2-preferential |

| Glibenclamide | Contains sulfonylurea group and lipophilic side chain | High | Low (300-500 fold lower than SUR1) researchgate.net | Highly SUR1-selective researchgate.net |

Stereochemical Considerations in this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of meglitinides, as drug-receptor interactions are highly stereospecific. drugbank.comresearchgate.net The specific spatial configuration of a this compound analog determines its ability to fit correctly into the binding pocket of the SUR1 receptor.

Nateglinide: This this compound analog is a derivative of the D-enantiomer of the amino acid phenylalanine. researchgate.netresearchgate.net Synthetic routes for nateglinide specifically use D-phenylalanine as a starting material, indicating that the stereochemistry at this chiral center is essential for its therapeutic activity. researchgate.net This stereospecificity dictates the precise orientation of the molecule within the receptor's binding site, ensuring effective KATP channel modulation.

Repaglinide (B1680517): Repaglinide also possesses a chiral center. Its synthesis yields the (S)-enantiomer, which is the pharmacologically active form. The spatial arrangement of the substituents around this stereocenter is crucial for high-affinity binding to the SUR1 receptor and subsequent stimulation of insulin release. nih.gov The biological activity of chiral drugs often resides in a single enantiomer, with the other being inactive or contributing to off-target effects. nih.gov The development of meglitinides therefore requires stereoselective synthesis or chiral resolution techniques to isolate the desired active enantiomer.

Computational Chemistry and In Silico Approaches for SAR Elucidation

Computational chemistry and in silico modeling are integral tools for elucidating the SAR of meglitinides, accelerating the drug design process by predicting molecular interactions and biological activity. nih.govnih.gov These methods allow for the rational design of new analogs with improved properties.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to the SUR1 receptor. researchgate.netdovepress.com For antidiabetic agents, pharmacophore models have been generated that typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic domains. researchgate.netresearchgate.net These models serve as 3D queries to screen virtual compound libraries for new potential this compound-like molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. pharmafocusasia.comresearchgate.net For antidiabetic drugs, 2D and 3D-QSAR models are developed to predict the insulin-secreting potency of novel structures based on descriptors such as steric, electronic, and hydrophobic parameters. medwinpublishers.com These models help guide the modification of lead compounds to enhance their activity.

Molecular Docking: Docking simulations predict the preferred orientation of a this compound analog when bound to the three-dimensional structure of its target, the SUR1 receptor. biointerfaceresearch.comunair.ac.id These simulations calculate a binding score, which estimates the binding affinity, and visualize the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and the amino acid residues of the receptor's binding site. researchgate.netd-nb.info This information is invaluable for understanding the molecular basis of activity and for designing derivatives with enhanced binding.

Prodrug Strategies and Novel Derivative Development (e.g., nitric oxide-releasing prodrugs)

To enhance the therapeutic profile of meglitinides, researchers have explored prodrug strategies and the development of novel derivatives. researchgate.net A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. dovepress.com This approach can be used to improve physicochemical properties or add new therapeutic functionalities.

A significant innovation in this area has been the development of nitric oxide (NO)-releasing this compound prodrugs. nih.gov The rationale for this strategy is to combine the glucose-lowering effect of the this compound with the beneficial cardiovascular properties of nitric oxide, such as vasodilation, which can help lower blood pressure. researchgate.net

Design and Synthesis: These hybrid prodrugs were synthesized by attaching NO-releasing moieties [e.g., 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate, or nitrooxyethyl groups] to the carboxylic acid group of this compound or nateglinide via an ester linkage. researchgate.netnih.gov

Biological Activity: In vivo studies demonstrated that these ester prodrugs retained significant antihyperglycemic activity comparable to the parent drugs. researchgate.net Crucially, they also exhibited beneficial hypotensive effects, reducing both systolic and diastolic blood pressure. nih.gov The prodrugs were designed to release NO upon incubation in physiological buffer or in the presence of serum esterases, which cleave the ester bond to release the active this compound and the NO donor. researchgate.net

| Parent Drug | NO-Releasing Moiety | Condition | % NO Release Range |

|---|---|---|---|

| This compound / Nateglinide | Diazen-1-ium-1,2-diolate | Phosphate Buffer (pH 7.4) or Rat Serum | 1.3% - 72.2% researchgate.netnih.gov |

| This compound / Nateglinide | Nitrooxyethyl | Phosphate Buffer (pH 7.4) or Rat Serum | 1.3% - 72.2% researchgate.netnih.gov |

This hybrid prodrug approach represents a rational strategy for designing multifunctional drugs for type 2 diabetes, addressing both hyperglycemia and associated cardiovascular risk factors. researchgate.net

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption and Distribution Mechanisms in In Vitro and Animal Models

The absorption and distribution of meglitinides are critical determinants of their rapid onset and short duration of action. researchgate.netclinpgx.org

Cellular Uptake and Efflux Transporter Systems

The hepatic uptake of meglitinides is mediated by specific transporter proteins. Organic anion transporting polypeptides (OATPs), particularly OATP1B1, are key influx transporters located on the basolateral membrane of hepatocytes that facilitate the entry of these drugs from the portal blood into the liver. nih.govdiabetesjournals.orgbioivt.com Repaglinide (B1680517) has been identified as a substrate for OATP1B1. diabetesjournals.orgclinpgx.org Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can significantly influence the plasma concentrations of repaglinide. clinpgx.orgnih.gov

Studies have shown that repaglinide and another oral antidiabetic drug, rosiglitazone, can inhibit OATP1B1- and OATP1B3-mediated transport. diabetesjournals.org This suggests a potential for drug-drug interactions at the level of hepatic uptake. diabetesjournals.org Animal models, such as pigs, have been instrumental in elucidating the importance of both carrier-mediated transport and metabolism in the liver's handling of repaglinide. nih.gov In rat models, ritonavir was found to inhibit the organic anion-transporting polypeptide transporter, leading to increased plasma exposure of repaglinide. nih.gov

Tissue Distribution Profiles and Compartmental Modeling

Following absorption, meglitinides are distributed throughout the body. In rats, nateglinide (B44641) has been shown to be highly distributed to the liver and kidneys shortly after administration. longdom.org Pharmacokinetic modeling in rats suggests that the distribution and elimination of nateglinide can be described by a two- or three-compartment model. longdom.org

Physiologically based pharmacokinetic (PBPK) modeling has been employed to understand the disposition of repaglinide. nih.gov A semi-PBPK model for repaglinide in pigs, consisting of 11 compartments, was developed to mechanistically describe its liver disposition, highlighting the significance of both metabolism and carrier-mediated uptake. nih.gov These models are valuable tools for predicting the pharmacokinetic profiles of meglitinides and the potential impact of genetic and environmental factors.

Biotransformation Pathways and Metabolite Characterization

Meglitinides undergo extensive hepatic metabolism, which is a primary route of their elimination. clinpgx.orgjournalofcomprehensivehealth.co.in

Cytochrome P450 (CYP) Isoform Involvement and Kinetics (e.g., CYP3A4, CYP2C9, CYP2C8)

The metabolism of meglitinides is predominantly carried out by the cytochrome P450 (CYP) enzyme system. journalofcomprehensivehealth.co.in

Repaglinide: In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2C8 and CYP3A4 as the principal enzymes responsible for the biotransformation of repaglinide. nih.govdrugbank.comnih.gov CYP2C8 is the major enzyme for the formation of the M4 metabolite (hydroxylation on the piperidine ring), while CYP3A4 is primarily responsible for the formation of the M1 metabolite (an aromatic amine). clinpgx.orgnih.govdrugbank.com The involvement of both CYP2C8 and CYP3A4 in repaglinide metabolism may explain why the inhibition of only one of these enzymes has a less than expected impact on its pharmacokinetics in vivo. nih.gov

Nateglinide: The metabolism of nateglinide is primarily mediated by CYP2C9 (approximately 70%) and to a lesser extent by CYP3A4 (approximately 30%). clinpgx.orgdrugbank.comclinpgx.org Polymorphisms in the CYP2C9 gene, such as the CYP2C93 allele, have been associated with reduced clearance of nateglinide. clinpgx.orgnih.gov

Mitiglinide (B115668): Mitiglinide is also metabolized in the liver, primarily by cytochrome P450 enzymes. medicaldialogues.inpatsnap.com

The following table summarizes the key CYP enzymes involved in the metabolism of different meglitinides.

| Meglitinide | Primary CYP Enzymes | Secondary CYP Enzymes |

| Repaglinide | CYP2C8, CYP3A4 | |

| Nateglinide | CYP2C9 | CYP3A4 |

| Mitiglinide | Cytochrome P450 enzymes |

Glucuronidation and Other Phase II Metabolic Processes

Following Phase I metabolism by CYP enzymes, meglitinides and their metabolites can undergo Phase II conjugation reactions. drughunter.com Repaglinide is eliminated through both oxidative biotransformation and direct conjugation with glucuronic acid. clinpgx.org Similarly, nateglinide's metabolism involves hydroxylation followed by glucuronidation. drugbank.com Mitiglinide also appears to be transformed via glucuronidation in the liver. researchgate.net These Phase II processes increase the water solubility of the compounds, facilitating their excretion. drughunter.com

Elimination Mechanisms in Preclinical Models

Biliary and Renal Clearance Pathways

Preclinical studies utilizing radiolabeled compounds in bile-duct cannulated animals have provided quantitative insights into the primary routes of elimination for meglitinides. For nateglinide, investigations in rats and dogs have demonstrated that a substantial portion of the administered dose is cleared through both biliary and renal pathways. In bile-duct cannulated rats, approximately 58% of a radiolabeled nateglinide dose was recovered in the bile, while 36% was excreted in the urine fda.gov. Similarly, in bile-duct cannulated dogs, biliary excretion accounted for 53% of the dose, with 31% being eliminated via the kidneys fda.gov. These findings highlight the dual elimination pathways for nateglinide in these preclinical species.

Repaglinide, another prominent this compound, is characterized by its rapid elimination, predominantly through the biliary system following hepatic metabolism nih.govresearchgate.netresearchgate.net. Preclinical data indicates that a significant majority of a repaglinide dose is excreted in the feces, which is indicative of substantial biliary clearance. It has been reported that approximately 90% of a single orally administered dose of repaglinide is eliminated in the feces, with a smaller fraction, around 8%, being excreted in the urine drugbank.com. This demonstrates that biliary excretion is the principal mechanism for the elimination of repaglinide in preclinical models.

| Compound | Preclinical Model | Biliary Excretion (% of Dose) | Renal Excretion (% of Dose) | Reference |

|---|---|---|---|---|

| Nateglinide | Bile-duct cannulated rats | 58% | 36% | fda.gov |

| Nateglinide | Bile-duct cannulated dogs | 53% | 31% | fda.gov |

| Repaglinide | Preclinical models | ~90% (via feces) | ~8% | drugbank.com |

Pharmacodynamic Marker Studies in Preclinical Models

Pharmacodynamic studies in preclinical settings have been instrumental in characterizing the primary mechanism of action of meglitinides, which is the stimulation of insulin (B600854) secretion from pancreatic β-cells. These investigations have utilized various animal models of diabetes as well as in vitro and ex vivo preparations to detail the effects of these compounds on glucose homeostasis and insulin release dynamics.

Glucose Homeostasis Regulation in Animal Models

In various preclinical animal models of type 2 diabetes, meglitinides have demonstrated effective regulation of glucose homeostasis, primarily by enhancing insulin secretion in response to meals. In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, an animal model of type 2 diabetes, oral administration of nateglinide was shown to significantly increase insulin levels and consequently decrease blood glucose concentrations following a sucrose load researchgate.net. Another study using Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, found that long-term treatment with nateglinide suppressed postprandial hyperglycemia by approximately 50% nih.gov.

Similarly, repaglinide has been shown to effectively manage blood glucose levels in preclinical diabetes models. In a rat model of atherosclerosis and diabetes, repaglinide was effective in controlling both fasting and postprandial blood glucose levels nih.gov. The rapid onset of action of meglitinides makes them particularly effective at managing the mealtime glucose excursions that are characteristic of type 2 diabetes oup.com.

Ex Vivo and In Vitro Insulin Secretion Dynamics

The cellular mechanism of this compound action has been extensively studied using ex vivo and in vitro models. These studies have confirmed that meglitinides, much like sulfonylureas, exert their insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-dependent potassium (KATP) channels on pancreatic β-cells fda.govnih.gov. The binding of meglitinides leads to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.

In vitro experiments using isolated pancreatic islets and β-cell lines, such as MIN-6 cells, have been pivotal in demonstrating the direct secretagogue effect of meglitinides fda.govresearchgate.net. Studies with perfused rat pancreas and isolated islets have shown that the insulin-releasing effect of nateglinide is glucose-sensitive, meaning its efficacy is greater at higher glucose concentrations oup.com. The insulinotropic effects of repaglinide are reported to be most potent at intermediate glucose concentrations, typically between 3 and 10 mmol/L drugbank.com. Comparative in vitro studies have indicated that nateglinide inhibits KATP channels more rapidly and with a shorter duration of action compared to repaglinide and various sulfonylureas nih.gov.

| Compound | Preclinical Model/System | Key Pharmacodynamic Finding | Reference |

|---|---|---|---|

| Nateglinide | Otsuka Long-Evans Tokushima Fatty (OLETF) rats | Significantly increased insulin and decreased blood glucose after sucrose load. | researchgate.net |

| Nateglinide | Goto-Kakizaki (GK) rats | Suppressed postprandial hyperglycemia by 50%. | nih.gov |

| Repaglinide | Diabetic rat model | Effectively controlled fasting and postprandial blood glucose. | nih.gov |

| Meglitinides (general) | Isolated pancreatic islets/β-cell lines | Stimulate insulin secretion by closing ATP-dependent K+ channels. | fda.govnih.gov |

| Repaglinide | In vitro models | Insulinotropic effects are highest at glucose concentrations of 3-10 mmol/L. | drugbank.com |

Mechanistic Drug Drug Interactions

Cytochrome P450 Enzyme Inhibition and Induction Potential

Meglitinides are extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system, making them susceptible to interactions with drugs that inhibit or induce these enzymes. nih.govnih.gov The primary meglitinides, repaglinide (B1680517) and nateglinide (B44641), are substrates for different CYP isozymes. nih.govnih.gov

Repaglinide is metabolized by both CYP2C8 and CYP3A4 enzymes. nih.gov Co-administration with potent inhibitors of these enzymes can lead to increased plasma concentrations of repaglinide. For instance, the glucuronide metabolite of clopidogrel (B1663587) is a strong inhibitor of CYP2C8, and its use with repaglinide can elevate repaglinide levels. nih.gov Similarly, trimethoprim, a potent CYP2C8 inhibitor, has been shown to increase plasma concentrations of repaglinide. nih.gov Other inhibitors include gemfibrozil, which inhibits CYP2C8, and macrolide antibiotics like clarithromycin, which inhibit CYP3A4. nih.gov

Conversely, potent inducers of CYP3A4 and CYP2C8 can decrease the plasma concentration and therapeutic efficacy of repaglinide. nih.gov Rifampicin (B610482) is a well-known inducer of both CYP3A4 and CYP2C8, and its concurrent use may lead to reduced blood-glucose-lowering effects of repaglinide. nih.gov

Nateglinide is primarily metabolized by CYP2C9, with a minor contribution from CYP3A4. nih.goveuropa.eu Therefore, drugs that inhibit CYP2C9 can significantly increase nateglinide plasma concentrations. europa.eu Azole antifungals such as fluconazole (B54011) and miconazole (B906) are known inhibitors of CYP2C9 and can potentiate the effects of nateglinide. europa.eu In vitro data also suggest that nateglinide itself is a potential inhibitor of CYP2C9. drugs.com

The following table summarizes the key CYP450-mediated interactions with meglitinides:

| Meglitinide | Primary Metabolizing Enzyme(s) | Inhibitors (Increased this compound Effect) | Inducers (Decreased this compound Effect) |

|---|---|---|---|

| Repaglinide | CYP2C8, CYP3A4 | Gemfibrozil, Clopidogrel, Trimethoprim, Cyclosporine, Macrolide antibiotics (e.g., Clarithromycin), Deferasirox | Rifampicin |

| Nateglinide | CYP2C9, CYP3A4 | Fluconazole, Miconazole, Amiodarone, Sulfinpyrazone | Rifampicin, Phenytoin, St. John's Wort |

Organic Anion Transporting Polypeptide (OATP1B1) and Other Transporter-Mediated Interactions

The hepatic uptake of meglitinides is a critical step in their elimination and is mediated by drug transporters, most notably the organic anion transporting polypeptide 1B1 (OATP1B1). nih.govnih.gov Repaglinide is a known substrate of OATP1B1, and inhibition of this transporter can lead to significant increases in its plasma concentration. nih.govnih.gov

A classic example of a clinically significant transporter-mediated interaction is with gemfibrozil. Gemfibrozil and its glucuronide metabolite not only inhibit the CYP2C8 enzyme but also potently inhibit the OATP1B1 transporter. nih.gov This dual inhibition of both hepatic uptake (OATP1B1) and metabolism (CYP2C8) results in a substantial increase in repaglinide plasma levels. nih.gov

Cyclosporine is another potent inhibitor of OATP1B1 and also inhibits CYP3A4. nih.govnih.gov Its co-administration with repaglinide can markedly elevate repaglinide exposure by inhibiting both its uptake into the liver and its subsequent metabolism. nih.govnih.gov Certain statins, such as atorvastatin, may also inhibit OATP1B1-mediated hepatic uptake of repaglinide. nih.gov

The antitubercular drug rifampicin presents a complex interaction profile. While it is a potent inducer of CYP enzymes, it is also an inhibitor of the OATP1B1 transporter. nih.gov The net effect on repaglinide pharmacokinetics can be time-dependent. Simultaneous administration may lead to an initial increase in repaglinide concentration due to OATP1B1 inhibition, while chronic administration will likely result in a decrease due to the induction of metabolizing enzymes. nih.gov

The table below outlines transporter-mediated interactions for meglitinides:

| This compound | Primary Transporter | Inhibitors of Transporter (Increased this compound Effect) |

|---|---|---|

| Repaglinide | OATP1B1 | Gemfibrozil, Cyclosporine, Atorvastatin, Macrolide antibiotics (e.g., Erythromycin, Telithromycin), Rifampicin (acute effect) |

| Nateglinide | OATP1B1 | While also a substrate, clinically significant interactions primarily involve CYP enzymes. |

Receptor-Level Synergism or Antagonism in Preclinical Contexts

Meglitinides exert their glucose-lowering effect by binding to the sulfonylurea receptor (SUR) on pancreatic β-cells, which leads to the closure of ATP-sensitive potassium (K-ATP) channels. nih.govnih.gov Preclinical studies have explored the nuances of these receptor interactions, revealing differences between this compound analogues and potential for synergistic effects with other drug classes.

Differential SUR Binding and Selectivity: Preclinical in vitro studies have demonstrated that meglitinides and sulfonylureas have distinct binding characteristics. Repaglinide appears to have a separate, distinct binding site on β-cells in addition to the one shared with glibenclamide. nih.gov Nateglinide and repaglinide also show different selectivity for K-ATP channel subtypes. The K-ATP channels in pancreatic β-cells are predominantly composed of SUR1 subunits, whereas those in cardiac and smooth muscle contain SUR2A and SUR2B subunits. nih.gov Preclinical comparative studies indicate that nateglinide exhibits a greater degree of specificity for SUR1 over SUR2 compared to glibenclamide and repaglinide, with repaglinide being relatively non-selective. nih.gov This suggests a potentially lower risk of cardiovascular effects with more selective agents, as the K-ATP channels in the heart are not the primary target.

Synergism with Incretin-Based Therapies: Preclinical research has uncovered a synergistic relationship between nateglinide and the incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1). One study found that nateglinide can inhibit dipeptidyl peptidase IV (DPP-IV), the enzyme that inactivates GLP-1. europa.eucda-amc.ca By preventing the degradation of GLP-1, nateglinide enhances the circulating concentrations of the active form of this incretin. europa.eu In vitro, the effects of nateglinide and GLP-1 on insulin (B600854) release were found to be additive. europa.eu More significantly, in vivo studies in obese-diabetic ob/ob mice demonstrated that nateglinide improved the glucose-lowering and insulin-releasing activity of GLP-1, an effect that was abolished when incretin hormone action was blocked. europa.eu This suggests that part of nateglinide's therapeutic action may be mediated through a synergistic interaction with the endogenous incretin system at a receptor and enzyme level. europa.eucda-amc.ca

Interaction with other Antidiabetic Agents: A preclinical study in Zucker fatty rats, an animal model of insulin resistance, investigated the combination of nateglinide and the angiotensin II receptor blocker telmisartan. nih.gov The combination therapy was found to ameliorate insulin resistance by suppressing the advanced glycation end products (AGEs)-receptor (RAGE) axis in the liver, an effect not seen with either monotherapy alone. nih.gov This suggests a synergistic effect at a receptor signaling pathway level beyond the primary mechanism of action of either drug. nih.gov

Advanced Analytical and Methodological Approaches in Meglitinide Research

High-Resolution Spectroscopic and Chromatographic Techniques for Compound Analysis in Biological Matrices (Preclinical)

The quantitative analysis of meglitinides and their metabolites in preclinical biological matrices such as plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool in this domain.

A selective, rapid, and sensitive ultra-performance liquid chromatography/tandem mass spectrometry (UPLC/MS/MS) method has been developed for the quantitative determination of mitiglinide (B115668) in human plasma, a technique readily adaptable to preclinical animal plasma. In one such method, sample preparation involved a one-step liquid-liquid extraction with diethyl ether. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of methanol and ammonium acetate, allowing for a rapid and efficient separation of the analyte. nih.gov Detection was carried out using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov This methodology allows for the establishment of linear calibration curves over a specific concentration range, with a low limit of quantification, making it suitable for detailed pharmacokinetic profiling. nih.gov

Key parameters of a typical UPLC-MS/MS method for meglitinide analysis are summarized in the table below.

| Parameter | Description |

| Instrumentation | Ultra-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer |

| Sample Preparation | Liquid-Liquid Extraction (e.g., with diethyl ether) |

| Chromatographic Column | ACQUITY UPLC™ BEH C18 |

| Mobile Phase | Methanol and 10 mmol/L ammonium acetate (65:35, v/v) |

| Detection | Electrospray Ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) |

| Internal Standard | A structurally similar compound, such as another this compound analog (e.g., Nateglinide (B44641) for Mitiglinide analysis) |

This high-resolution approach ensures accurate and precise quantification of meglitinides in complex biological samples, which is fundamental for understanding their absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

In Vitro Cell-Based Assays for Receptor Binding, Signaling Pathway Elucidation, and Cellular Function

In vitro cell-based assays are indispensable for characterizing the molecular mechanisms of this compound action. These assays allow for the investigation of receptor binding, the elucidation of downstream signaling pathways, and the assessment of cellular function in a controlled environment.

Meglitinides exert their insulinotropic effect by binding to the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. nih.govnih.gov Radioligand binding assays are commonly used to determine the affinity of meglitinides for the SUR. nih.gov These competitive binding assays often utilize a radiolabeled sulfonylurea, such as [3H]glibenclamide, to characterize the binding of this compound analogs to islet cell membranes. nih.govresearchgate.net The relative potencies of different meglitinides in displacing the radioligand correlate with their insulin-releasing capabilities. nih.gov

The primary signaling event following this compound binding is the closure of the KATP channels, leading to membrane depolarization and the influx of extracellular calcium through voltage-gated calcium channels. nih.gov The effects of meglitinides on ion fluxes can be studied using perifused rat islets. For instance, the this compound analog S21403 has been shown to cause a rapid, sustained, and reversible increase in ⁸⁶Rb outflow (an indicator of K+ efflux) and ⁴⁵Ca efflux in islets exposed to high glucose concentrations. nih.gov

Ultimately, these signaling events culminate in the stimulation of insulin (B600854) secretion. The insulinotropic effect of meglitinides can be quantified by incubating pancreatic islets with varying concentrations of the drug and measuring the amount of insulin released into the medium. nih.gov Studies with rat pancreatic islets have demonstrated that this compound analogs like repaglinide (B1680517) and mitiglinide stimulate insulin release in a concentration-dependent manner. researchgate.net

Ex Vivo Organ Perfusion Models (e.g., isolated pancreatic islets)

Ex vivo organ perfusion models, particularly those using isolated pancreatic islets, provide a valuable platform for studying the direct effects of meglitinides on their target tissue in a setting that preserves the tissue architecture and cellular interactions. These models bridge the gap between in vitro cell culture and in vivo animal studies.

The technique of perifusing isolated pancreatic islets allows for the dynamic assessment of insulin secretion and ion fluxes in response to various stimuli, including meglitinides. nih.gov In a typical perifusion system, isolated islets are placed in a chamber and continuously supplied with a physiological buffer. The effluent from the chamber is collected in fractions and analyzed for insulin content and the presence of radiolabeled ions. This method offers high kinetic resolution, enabling the detailed characterization of the time course of drug action. nih.gov

Studies using perifused rat islets have been instrumental in demonstrating the rapid onset and reversibility of the effects of some this compound analogs on insulin release and cationic fluxes. nih.gov For example, the this compound analog S21403 was shown to induce a prompt and sustained increase in insulin secretion from perifused rat islets, an effect that was quickly reversed upon removal of the compound. nih.gov This dynamic assessment is crucial for understanding the therapeutic profile of meglitinides, which are designed to control postprandial hyperglycemia. nih.gov

The table below outlines the key features of an ex vivo islet perifusion experiment for this compound research.

| Feature | Description |

| Biological Model | Isolated pancreatic islets (e.g., from rats) |

| Experimental Setup | Islets are placed in a perifusion chamber with a continuous flow of physiological buffer |

| Stimulation | This compound analog is introduced into the perifusion buffer |

| Measurements | Fractions of the effluent are collected to measure insulin concentration and radio-labeled ion (e.g., ⁸⁶Rb, ⁴⁵Ca) efflux |

| Key Findings | Characterization of the kinetics (onset, duration, and reversibility) of this compound-induced insulin secretion and ion channel activity |

Development and Application of Preclinical Animal Models for Pharmacological Characterization

Preclinical animal models of type 2 diabetes are essential for the in vivo pharmacological characterization of meglitinides. These models allow for the assessment of a drug's efficacy in a complex physiological system that mimics the human disease state.

The Zucker diabetic fatty (ZDF) rat is a widely used genetic model of obesity, insulin resistance, and type 2 diabetes. nih.gov Male ZDF rats develop hyperglycemia progressively with age, associated with impaired pancreatic β-cell function and mass. nih.gov This model is particularly useful for evaluating the ability of meglitinides to improve glycemic control and preserve β-cell function in the context of insulin resistance.

The non-obese diabetic (NOD) mouse is a spontaneous model of autoimmune diabetes that shares several genetic and immunological features with human type 1 diabetes. frontiersin.org While primarily a model for type 1 diabetes, it can be utilized in specific contexts to study β-cell function and the effects of insulin secretagogues. However, for studying drugs targeting the pathophysiology of type 2 diabetes, models like the ZDF rat are generally more relevant. nih.govwisdomlib.org

In these animal models, the pharmacological characterization of meglitinides involves administering the drug and monitoring key parameters such as blood glucose levels, plasma insulin concentrations, and glucose tolerance. For example, in vivo studies in diabetic rats have shown that repaglinide leads to a more rapid and greater increase in plasma insulin and an earlier decrease in blood glucose compared to sulfonylureas like glibenclamide. nih.govresearchgate.net

The following table summarizes the characteristics of commonly used preclinical animal models for this compound research.

| Animal Model | Key Characteristics | Relevance for this compound Research |

| Zucker Diabetic Fatty (ZDF) Rat | Genetic model of obesity, insulin resistance, and type 2 diabetes. nih.gov | Evaluation of glycemic control, insulin secretion, and β-cell preservation in a model of insulin resistance. |

| Non-Obese Diabetic (NOD) Mouse | Spontaneous model of autoimmune type 1 diabetes. nih.gov | Primarily for studying autoimmune aspects of diabetes, but can be used to assess β-cell function. |

| Control and Diabetic Rats | Can be used to compare the acute effects of meglitinides on insulin secretion and glycemia in both healthy and diabetic states. researchgate.net | To assess the direct and immediate pharmacological effects of the compounds. |

Omics Approaches in Mechanistic Investigations (e.g., Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, offer a powerful, unbiased approach to investigate the molecular mechanisms underlying the action of meglitinides. These high-throughput methods allow for the comprehensive analysis of proteins and metabolites in biological samples, providing insights into the cellular pathways modulated by drug treatment.

Proteomic analysis of pancreatic islets can reveal changes in protein expression and post-translational modifications in response to this compound treatment. Mass spectrometry-based proteomics can be used to systematically analyze islets from various genetic or diet-induced mouse models of metabolic disease. nih.gov By comparing the islet proteomes of treated and untreated animals, researchers can identify proteins and pathways that are significantly altered by the drug. For instance, a comprehensive proteomic analysis of stressed human islets identified key pathways related to inflammation and apoptosis, highlighting the potential to uncover novel drug targets. nih.gov Such approaches could be applied to understand the long-term effects of meglitinides on β-cell health and function.

Metabolomic profiling of plasma or tissue samples from preclinical models can provide a snapshot of the metabolic changes induced by meglitinides. This can help to elucidate the broader metabolic consequences of enhancing insulin secretion. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, have the potential to provide a more holistic understanding of the complex mechanisms of action of meglitinides and their impact on the pathophysiology of type 2 diabetes. wjgnet.com

The integration of these advanced analytical and methodological approaches provides a robust framework for the preclinical evaluation of meglitinides, from quantifying their presence in biological fluids to elucidating their intricate mechanisms of action at the molecular, cellular, and whole-organism levels.

Preclinical Investigations into Cellular Responses and Potential Pleiotropic Effects

Mechanistic Studies on Pancreatic β-Cell Integrity and Function in Preclinical Models

Meglitinide analogues, such as repaglinide (B1680517) and nateglinide (B44641), exert their insulinotropic effect by interacting with the ATP-dependent potassium (KATP) channels on the membrane of pancreatic β-cells. nih.gov Their mechanism is similar to that of sulfonylureas, involving the closure of these channels, which leads to membrane depolarization, an influx of calcium ions, and subsequent exocytosis of insulin-containing granules. nih.gov

Preclinical in vitro studies have highlighted key differences in the pharmacodynamics of this compound analogues compared to older insulin (B600854) secretagogues. nih.gov For instance, nateglinide has been shown to inhibit KATP channels more rapidly and with a shorter duration of action than sulfonylureas like glibenclamide and even the fellow this compound, repaglinide. nih.gov The dissociation of nateglinide from the sulfonylurea receptor (SUR1) subunit of the KATP channel is estimated to be significantly faster than that of repaglinide, contributing to a very short on-off effect on insulin release. nih.gov

Beyond the immediate stimulation of insulin, preclinical studies have investigated the long-term impact of meglitinides on β-cell health and integrity. Research in rodent islets and β-cell lines has suggested that certain sulfonylureas, such as glibenclamide, may induce β-cell apoptosis. nih.gov In contrast, this compound analogues appear to be less toxic to β-cells. nih.gov Studies on human islets demonstrated that in vitro exposure to nateglinide did not lead to an increase in the rate of β-cell apoptosis. nih.gov Similarly, repaglinide showed no harmful effects on β-cell survival in these preclinical models. nih.gov Animal studies further suggest that nateglinide may reduce the risk of insulin depletion from the pancreas when compared with glibenclamide. nih.gov

Table 1: Comparative Receptor Binding and Dissociation Characteristics of Meglitinides in Preclinical Models

| Compound | Receptor Half-Life | Receptor Dissociation Speed |

| Nateglinide | ~2 seconds | ~90 times faster than Repaglinide |

| Repaglinide | ~3 minutes | Slower than Nateglinide |

Evaluation of Antioxidant Properties in Cellular and Animal Models

The role of oxidative stress is well-established in the pathogenesis of diabetes and its complications. Preclinical research has explored whether antidiabetic agents possess intrinsic antioxidant capabilities. While some oral hypoglycemic drugs have demonstrated such properties, the evidence for meglitinides has been less definitive, with some reviews noting a lack of demonstrated antioxidant effects. nih.gov

However, specific preclinical studies have provided evidence of antioxidant activity for the this compound analogue repaglinide. In a study using alloxan-induced diabetic rats, administration of repaglinide was shown to protect against oxidative stress. nih.gov The treatment led to a significant reduction in the concentration of malondialdehyde (MDA), a key marker of lipid peroxidation. nih.gov Furthermore, repaglinide administration resulted in a considerable improvement in the altered activities of antioxidant enzymes. nih.gov The study also observed that the level of reduced glutathione (B108866) (GSH), a crucial intracellular antioxidant, was reversed towards normal levels in the diabetic rats treated with repaglinide. nih.gov

Another study in diabetic rabbits investigated the effects of repaglinide on plasma markers of oxidative stress. nih.gov After eight weeks of treatment, repaglinide significantly diminished protein oxidation. nih.gov The treatment also led to a progressive increase in the plasma levels of ascorbic acid (Vitamin C) and the total antioxidant status (TAS) in the diabetic animals. nih.gov

Table 2: Effect of Repaglinide on Oxidative Stress Markers in Diabetic Rabbits

| Parameter | Change after 4 weeks of Repaglinide Treatment | Change after 8 weeks of Repaglinide Treatment |

| Ascorbic Acid Level | ▲ 9.4% | ▲ 22.6% |

| Total Antioxidant Status (TAS) | ▲ 23.6% | ▲ 16.7% |

| Protein Oxidation | Not specified | ▼ 17.8% |

Investigations into Anti-Inflammatory Effects at the Molecular and Cellular Level

Chronic low-grade inflammation is a key feature of type 2 diabetes. The potential anti-inflammatory effects of antidiabetic drugs are therefore of significant interest. Preclinical studies have been conducted to determine if meglitinides possess such properties, independent of their glucose-lowering effects.

In a notable series of experiments using non-diabetic rodent models of inflammation, repaglinide demonstrated direct anti-inflammatory activity. nih.gov In a delayed-type hypersensitivity model induced by sheep red blood cells, repaglinide was effective in attenuating the resulting footpad swelling. nih.gov It also downregulated ear swelling in a similar model using 2,5'-dinitrofluorobenzene as the antigen. nih.gov Furthermore, in mice challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response, repaglinide treatment significantly decreased serum levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov When LPS was administered intratracheally, repaglinide reduced levels of monocyte chemoattractant protein-1 (MCP-1) in the bronchial alveolar lavage fluid. nih.gov

However, research in diabetic animal models has yielded different results. A study in diabetic rabbits found that while repaglinide exerted antioxidant effects, it did not significantly affect the plasma concentration of the inflammatory cytokine interleukin-6 (IL-6). nih.gov

Table 3: Preclinical Anti-Inflammatory Effects of Repaglinide in Non-Diabetic Rodent Models

| Inflammation Model | Antigen/Challenge | Measured Endpoint | Result of Repaglinide Treatment |

| Delayed-Type Hypersensitivity | Sheep Red Blood Cells (sRBC) | Footpad Swelling | Attenuated |

| Delayed-Type Hypersensitivity | 2,5'-Dinitrofluorobenzene (DNFB) | Ear Swelling | Downregulated |

| Systemic Inflammation | Lipopolysaccharide (LPS) | Serum TNF-α | Significantly Decreased |

| Pulmonary Inflammation | Intratracheal LPS | Bronchial Alveolar Lavage Fluid MCP-1 | Significantly Decreased |

Exploration of Novel Target Pathways in Preclinical Disease Models

Beyond the well-characterized interaction with KATP channels, researchers have begun to explore other potential molecular pathways that may be modulated by meglitinides. These investigations aim to uncover novel mechanisms that could contribute to their therapeutic effects or suggest new applications.

One such preclinical study focused on the intracellular mechanisms of insulin secretion in MIN-6 cells, a mouse pancreatic β-cell line. This research identified the Pericentrin (PCNT)-F-actin pathway as playing an important role in the process of repaglinide-regulated insulin secretion. nih.gov The study observed that after 15 minutes of stimulation with repaglinide, the expression of insulin, PCNT, and F-actin in the cells decreased, while insulin levels in the cell medium remained significantly high at all observed timepoints. nih.gov This suggests that the PCNT-F-actin pathway may be involved in the on-demand nature of insulin secretion stimulated by repaglinide, although the precise molecular targets within this pathway require further investigation. nih.gov This finding points to a more complex intracellular signaling cascade involved in the action of repaglinide than previously understood, moving beyond the initial membrane-level events at the KATP channel.

Conclusion and Future Research Trajectories

Synthesis of Current Mechanistic Understanding and Unresolved Questions

Meglitinides exert their therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells. This mechanism is initiated by the binding of the meglitinide molecule to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. nih.govwikipedia.org This binding event leads to the closure of the KATP channel, which in turn causes depolarization of the cell membrane. The subsequent influx of calcium ions through voltage-gated calcium channels triggers the exocytosis of insulin-containing granules. wikipedia.org

A key characteristic of meglitinides is their rapid onset and short duration of action, which is a direct result of their pharmacokinetic and pharmacodynamic properties. They bind to the SUR1 receptor with a weaker affinity and dissociate more rapidly compared to sulfonylureas. wikipedia.org This allows for a more physiological insulin release profile that is predominantly targeted at postprandial hyperglycemia.

Recent structural and pharmacological studies have provided a more detailed understanding of the this compound-SUR1 interaction. It is now understood that different meglitinides may interact with distinct, albeit overlapping, binding sites on the SUR1 subunit. For instance, research suggests that the binding site for nateglinide (B44641) may share common interaction points with tolbutamide (B1681337), a sulfonylurea, particularly involving the amino acid residue serine 1237 of the SUR1 protein. diabetesjournals.org In contrast, repaglinide's interaction appears to be less dependent on this specific residue. diabetesjournals.org Furthermore, cryo-electron microscopy studies of mitiglinide (B115668) have revealed that it binds to a site referred to as the "A-site" within the SUR1 subunit, and its high selectivity for the pancreatic SUR1 over the cardiac SUR2A isoform is attributed to specific structural features of the drug molecule. nih.gov

Despite these advancements, several unresolved questions remain regarding the mechanistic understanding of meglitinides:

The precise molecular determinants of their fast on/off kinetics: While the rapid association and dissociation from the SUR1 receptor are known to be responsible for their short duration of action, the specific structural features of different this compound analogues that govern these kinetics at a molecular level are not fully elucidated.

The complete landscape of this compound-SUR1 interactions: The existence of distinct binding pockets for different meglitinides suggests a complex interaction landscape. A comprehensive understanding of how various analogues bind to SUR1 and how this influences the conformational changes leading to channel closure is still lacking.

The potential for non-pancreatic, off-target effects: Although meglitinides are generally considered to be selective for pancreatic β-cells, the SUR1 receptor is also expressed in other tissues, including the brain. The extent and clinical relevance of this compound interactions with these extrapancreatic receptors are not yet fully understood.

Long-term effects on β-cell function: While some experimental data suggest that meglitinides may preserve β-cell function better than sulfonylureas, the long-term consequences of their use on β-cell health and survival require further investigation. researchgate.netnih.gov

Identification of Knowledge Gaps and Opportunities for Fundamental Chemical and Biological Research

The current understanding of meglitinides presents several knowledge gaps that offer significant opportunities for fundamental chemical and biological research. A deeper exploration of these areas could pave the way for the development of improved therapeutic agents.

Knowledge Gaps:

Structure-Activity Relationships (SAR) Governing Pharmacokinetics: There is a gap in our understanding of the precise structural modifications that can be made to the this compound scaffold to fine-tune their pharmacokinetic and pharmacodynamic profiles. For example, the chemical basis for the differences in binding affinity and dissociation rates among repaglinide (B1680517), nateglinide, and mitiglinide is not fully defined.

Molecular Basis of SUR Isoform Selectivity: While it is known that some meglitinides, like mitiglinide, exhibit high selectivity for the pancreatic SUR1 over the cardiovascular SUR2A and SUR2B isoforms, the detailed molecular interactions that confer this selectivity are not entirely clear for all members of this class. nih.govnih.gov

Intracellular Signaling Pathways: Beyond the primary mechanism of KATP channel closure, the downstream intracellular signaling pathways that are modulated by meglitinides in β-cells are not comprehensively mapped. Research into the pericentrin-F-actin pathway's role in repaglinide-regulated insulin secretion suggests more complex mechanisms may be at play. nih.gov

Cardiovascular Safety Profile at a Mechanistic Level: Although clinical studies have not shown an increased cardiovascular risk with some meglitinides, the potential for these drugs to interact with KATP channels in cardiomyocytes and vascular smooth muscle cells warrants further investigation at a fundamental biological level to fully understand their cardiovascular safety profile. nih.gov

Opportunities for Fundamental Research:

High-Resolution Structural Biology: Utilizing techniques like cryo-electron microscopy and X-ray crystallography to solve the structures of various this compound analogues in complex with the KATP channel would provide invaluable insights into their binding modes and the conformational changes they induce.

Computational Chemistry and Molecular Modeling: In silico studies can be employed to model the interactions between this compound analogues and the SUR1 receptor, predict the binding affinities of novel compounds, and elucidate the structural determinants of their pharmacokinetic properties.

Pharmacogenomics of this compound Response: Investigating how genetic variations in the genes encoding the KATP channel subunits (KCNJ11 and ABCC8) and drug-metabolizing enzymes (e.g., CYP2C8, CYP2C9) influence individual responses to different meglitinides could lead to a more personalized approach to their use. journalofcomprehensivehealth.co.in

Advanced In Vitro and In Vivo Models: The development and use of sophisticated preclinical models, such as human induced pluripotent stem cell (iPSC)-derived β-cells and genetically engineered mouse models, can provide a more accurate platform to study the long-term effects of meglitinides on β-cell function and to screen for novel analogues.

Emerging Areas for the Design and Preclinical Evaluation of Next-Generation this compound Analogues

The future of this compound development lies in the rational design of next-generation analogues with improved therapeutic profiles and the implementation of comprehensive preclinical evaluation strategies.

Design of Next-Generation this compound Analogues:

Enhanced Selectivity: A primary goal in the design of new this compound analogues is to achieve even greater selectivity for the pancreatic SUR1 receptor over other SUR isoforms. This could be accomplished by designing molecules that specifically interact with amino acid residues unique to SUR1, thereby minimizing the potential for off-target effects, particularly on the cardiovascular system. The structural insights gained from mitiglinide's high selectivity provide a strong foundation for this approach. nih.gov

Modulated Pharmacokinetic Profiles: While the rapid and short-acting nature of current meglitinides is advantageous for postprandial glucose control, there may be clinical scenarios where a slightly longer duration of action is desirable. The design of analogues with modified metabolic pathways or altered binding kinetics could lead to a range of meglitinides with tailored pharmacokinetic profiles to suit different patient needs.

Hybrid Molecules and Combination Therapies: The development of hybrid molecules that combine the pharmacophore of a this compound with that of another antidiabetic agent, such as a DPP-4 inhibitor or an SGLT2 inhibitor, could offer a synergistic approach to glycemic control. korea.ac.kr Additionally, the exploration of novel formulations and co-crystal engineering could improve the physicochemical properties and bioavailability of new this compound analogues. researchgate.net

Targeting Specific Patient Populations: Future drug design efforts may focus on developing this compound analogues that are particularly effective and safe for specific patient populations, such as the elderly or individuals with renal impairment. marketresearchfuture.com

Preclinical Evaluation of Next-Generation this compound Analogues:

In Vitro Assays with Mutant Receptors: The preclinical evaluation of novel analogues should include in vitro assays using cell lines expressing wild-type and mutant SUR receptors. This will allow for a detailed characterization of their binding affinities, selectivity, and mechanism of action at a molecular level.

Advanced Cellular Models: The use of human iPSC-derived β-cells and pancreatic organoids in preclinical testing can provide a more physiologically relevant assessment of the efficacy and potential toxicity of new this compound candidates compared to traditional animal cell lines.

Comprehensive In Vivo Studies: In addition to assessing glycemic control in animal models of type 2 diabetes, preclinical in vivo studies should also include a thorough evaluation of the long-term effects of new analogues on β-cell mass and function, as well as a rigorous assessment of their cardiovascular safety profile.

Pharmacokinetic and Metabolism Studies: Detailed pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of new this compound analogues. Investigating their interactions with key drug-metabolizing enzymes, such as the cytochrome P450 family, is essential to predict potential drug-drug interactions. journalofcomprehensivehealth.co.in

By focusing on these emerging areas of design and preclinical evaluation, the development of next-generation this compound analogues holds the promise of providing more effective and safer therapeutic options for the management of type 2 diabetes.

Q & A

Basic: What are the primary mechanisms of action of meglitinides in pancreatic beta cells, and how do they differ from sulfonylureas?

Methodological Answer:

Meglitinides bind to SUR1 subunits of ATP-sensitive potassium (KATP) channels, promoting insulin secretion via membrane depolarization and calcium influx . Unlike sulfonylureas, meglitinides exhibit rapid binding kinetics and shorter duration, making them postprandial glucose regulators. To investigate this mechanism:

- Use patch-clamp electrophysiology to compare KATP channel closure kinetics between meglitinides and sulfonylureas in isolated beta cells.

- Apply calcium imaging to quantify intracellular Ca<sup>2+</sup> flux dynamics post-drug administration .

- Validate findings with knockout models of SUR1 to confirm receptor specificity.

Basic: What pharmacokinetic properties of meglitinides necessitate frequent dosing, and how can these be optimized in preclinical models?

Methodological Answer:

Meglitinides (e.g., repaglinide) have short half-lives (1–1.5 hours) due to rapid hepatic metabolism via CYP3A4. To study dosing optimization:

- Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, measuring plasma drug levels (HPLC/MS) and glucose-lowering effects over time .

- Compare CYP3A4 inhibitor co-administration (e.g., ketoconazole) to assess metabolic stability .

- Use continuous glucose monitoring (CGM) in diabetic models to correlate dosing intervals with glycemic control .

Advanced: How can researchers resolve contradictions in clinical data regarding meglitinide efficacy in patients with renal impairment?

Methodological Answer:

Conflicting results arise from variability in renal function thresholds and drug metabolites. To address this:

- Stratify clinical cohorts by eGFR levels (e.g., <30, 30–60 mL/min/1.73m²) and measure active metabolite accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Design prospective observational studies with matched controls to isolate renal impact from comorbidities.

- Apply Bayesian meta-analysis to harmonize disparate datasets, adjusting for covariates like age and concomitant medications .

Advanced: What experimental designs are optimal for evaluating this compound-induced beta-cell apoptosis in long-term therapy?

Methodological Answer:

To assess apoptotic risk:

- Use human beta-cell lines (e.g., INS-1) or primary islet cultures treated with meglitinides at therapeutic doses (0.1–10 µM) for 72+ hours.

- Quantify apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .

- Compare with sulfonylureas (e.g., glibenclamide) and include ROS scavengers (e.g., N-acetylcysteine) to test oxidative stress involvement .

- Validate in vivo using transgenic zebrafish models with fluorescent beta-cell markers to track apoptosis longitudinally .

Advanced: How can researchers reconcile discrepancies in this compound efficacy across ethnic populations in pharmacogenomic studies?

Methodological Answer:

Genetic variants (e.g., CYP2C8*3, SLCO1B1 polymorphisms) influence drug metabolism and transport. To investigate:

- Perform genome-wide association studies (GWAS) in multiethnic cohorts, linking single-nucleotide polymorphisms (SNPs) to HbA1c reduction.

- Use hepatocyte organoids from diverse donors to model CYP3A4/CYP2C8 activity differences.

- Apply Mendelian randomization to distinguish genetic vs. environmental factors in efficacy variability .

Basic: What in vitro assays are most reliable for screening novel this compound analogs?

Methodological Answer:

- Glucose-stimulated insulin secretion (GSIS) assays in MIN6 cells or primary islets under varying glucose concentrations (3 mM vs. 20 mM).

- Competitive binding assays using fluorescently labeled meglitinides to quantify SUR1 affinity .

- High-throughput screening (HTS) with FRET-based KATP channel reporters to identify analogs with improved kinetics .

Advanced: What statistical approaches mitigate bias in retrospective studies analyzing this compound-associated hypoglycemia risk?

Methodological Answer:

- Use propensity score matching to balance confounders (e.g., age, diabetes duration).

- Apply time-varying covariate models to account for treatment adherence and dose adjustments.

- Conduct sensitivity analyses excluding patients on concomitant insulin therapy to isolate this compound effects .

Advanced: How can researchers model this compound interactions with concurrent therapies (e.g., statins) in silico?

Methodological Answer:

- Perform molecular docking simulations (AutoDock Vina) to predict binding interference at CYP3A4/CYP2C8 active sites.

- Validate with physiologically based pharmacokinetic (PBPK) models (GastroPlus) simulating drug-drug interaction (DDI) scenarios .

- Test predictions in primary hepatocyte co-cultures using LC-MS/MS to quantify statin and this compound metabolite levels .

Tables for Key Comparisons

| Parameter | Meglitinides | Sulfonylureas |

|---|---|---|

| Binding Site | SUR1 (KATP) | SUR1 (KATP) |

| Kinetics | Rapid onset, short duration | Slow onset, prolonged effect |

| Metabolic Pathway | CYP3A4/CYP2C8 | CYP2C9 |

| Hypoglycemia Risk | Moderate (postprandial) | High (fasting) |

| Primary Use | Postprandial control | Basal hyperglycemia |

| Table 1. Comparative pharmacology of meglitinides vs. sulfonylureas |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.